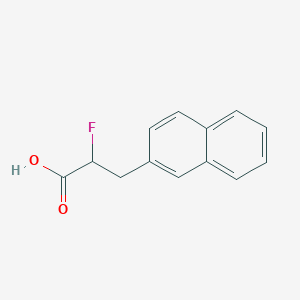

2-Fluoro-3-(naphthalen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGUETUHFXREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination via Mixed Anhydride and Acyl-Transfer Catalysis

A reliable method for preparing chiral 2-aryl-2-fluoropropanoic acids involves the in situ formation of a mixed anhydride intermediate from the parent acid and pivalic anhydride, catalyzed by an acyl-transfer catalyst such as (+)-BTM (benzotetramisole). This method has been demonstrated for 2-fluoro-2-phenylpropanoic acid and can be adapted for the naphthalen-2-yl analogue.

- The racemic 2-fluoroarylpropanoic acid reacts with pivalic anhydride (Piv2O) to form a mixed anhydride intermediate (MA) via zwitterionic species (Int-I).

- The acyl-transfer catalyst (+)-BTM activates the mixed anhydride to form another zwitterionic intermediate (Int-II).

- The (S)-enantiomer of the intermediate selectively reacts with an alcohol nucleophile (e.g., (α-Np)2CHOH) to form an ester with high enantiomeric excess.

- The (R)-enantiomer remains as the acid, which can be recovered with good optical purity.

- The ester can be hydrolyzed to yield the enantioenriched 2-fluoro-3-(naphthalen-2-yl)propanoic acid.

This method benefits from kinetic resolution and high enantioselectivity, supported by density functional theory (DFT) calculations confirming the transition states involved in enantiodifferentiation.

Esterification Followed by Fluorination

Another approach involves preparing racemic ethyl 2-fluoro-2-arylpropanoates as intermediates, which can be hydrolyzed to the acid. The procedure typically includes:

- Starting from the corresponding 2-arylpropanoic acid (e.g., 2-(3-chlorophenyl)propanoic acid as a model), esterification is performed by refluxing with ethanol and a strong acid catalyst (e.g., sulfuric acid) at 0 °C to room temperature for several hours.

- The crude ester is isolated and subjected to fluorination using electrophilic fluorinating agents under controlled conditions.

- If incomplete fluorination occurs, the fluorination step is repeated to ensure full conversion.

- The fluorinated ester is then hydrolyzed to yield the target acid.

This method allows for the preparation of racemic fluorinated arylpropanoic acids and can be adapted for the naphthalen-2-yl derivative.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | (+)-BTM (5 mol%) | Acyl-transfer catalyst for kinetic resolution |

| Reagents | Pivalic anhydride (1.2 eq), (α-Np)2CHOH (0.5 eq) | Mixed anhydride formation and esterification |

| Base | Diisopropylethylamine (1.8 eq) | Promotes acyl-transfer |

| Solvents | Common organic solvents (e.g., dichloromethane) | Solvent screening important for yield |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | Several hours (e.g., 7 h for esterification) | Depends on substrate and step |

Mechanistic Insights

- The key intermediate is the mixed anhydride formed from the acid and pivalic anhydride.

- The acyl-transfer catalyst (+)-BTM promotes formation of zwitterionic intermediates that enable selective acyl transfer.

- Enantioselectivity arises from the differential reactivity of the (S)- and (R)-enantiomers in the mixed anhydride form.

- DFT calculations at the B3LYP/6-31G* level support the proposed transition states and energy barriers, confirming the kinetic resolution mechanism.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|

| Kinetic resolution via mixed anhydride | Pivalic anhydride, (+)-BTM, (α-Np)2CHOH | High enantioselectivity, mild conditions | Requires chiral catalyst, multiple steps |

| Esterification followed by fluorination | Ethanol, sulfuric acid, fluorinating agent | Straightforward, scalable | Produces racemic mixture, may need purification |

| Direct fluorination of arylpropanoic acid | Electrophilic fluorinating agents | Direct introduction of fluorine | Control of regioselectivity challenging |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(naphthalen-2-yl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs targeting inflammatory and cancer pathways.

Case Study :

A study investigated the anti-inflammatory properties of derivatives synthesized from this compound. In vitro assays demonstrated significant inhibition of inflammatory markers, suggesting its utility in drug development for conditions like arthritis.

Materials Science

The compound can be integrated into polymer matrices to improve their thermal and mechanical properties. The incorporation of fluorinated compounds is known to enhance material stability and resistance to degradation.

| Property | Effect of 2-Fluoro-3-(naphthalen-2-yl)propanoic Acid |

|---|---|

| Thermal Stability | Increased |

| Mechanical Strength | Enhanced |

| Degradation Resistance | Improved |

Biological Studies

In biological research, this compound acts as a probe to study enzyme-substrate interactions and receptor binding mechanisms. Its unique structural characteristics allow for detailed investigations into molecular interactions.

Mechanism of Action :

The fluoro group enhances binding through electrostatic interactions, while the naphthalene ring facilitates hydrophobic contacts with target proteins.

Chemical Reactions Involving 2-Fluoro-3-(naphthalen-2-yl)propanoic Acid

The compound can undergo various chemical transformations that are relevant for synthetic applications:

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Naphthalene-1,3-dicarboxylic acid | KMnO4, CrO3 |

| Reduction | 2-Fluoro-3-(naphthalen-2-yl)propanol | LiAlH4, NaBH4 |

| Substitution | 2-Amino-3-(naphthalen-2-yl)propanoic acid | Amines, NaOH |

Case Studies and Research Findings

-

In Vitro Studies :

Research has shown that analogs of 2-fluoro-3-(naphthalen-2-yl)propanoic acid exhibit varying degrees of enzyme inhibition. For instance, compounds derived from this structure have demonstrated promising results against cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes. -

Structure–Activity Relationship (SAR) :

Investigations into SAR indicate that modifications to the naphthalene structure can significantly enhance biological activity. Electron-donating groups on the aromatic ring have been found to improve enzyme inhibition rates. -

Molecular Modeling Studies :

Computational studies using molecular docking simulations suggest favorable interactions between 2-fluoro-3-(naphthalen-2-yl)propanoic acid and target enzymes involved in metabolic pathways, supporting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The naphthalene ring provides a hydrophobic core that can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Structural Analogs

- Fluorine vs. Oxygen/Amino Groups: Fluorine’s electronegativity increases acidity (pKa ~2.5–3.5 for the target compound) compared to ether or amino analogs. It also reduces solubility in water (estimated <20 mg/L at 25°C) compared to 3-(2-naphthyl)-L-alanine HCl (>100 mg/L) .

- Naphthalene vs. Smaller Aromatics: The naphthalene group increases molecular weight by ~48 g/mol compared to phenyl analogs (e.g., 2-fluoro-3-phenylpropanoic acid) and enhances lipophilicity (logP ~3.5 vs. ~2.0 for pyridine analogs) .

Crystallographic and Conformational Insights

- Crystal Packing: Analogs like 3-phenylpropyl 2-(6-methoxynaphthalen-2-yl)propanoic acid adopt orthorhombic packing (space group P2₁2₁2₁), with naphthalene rings contributing to π-π stacking .

- Steric Effects : The 3-naphthalen-2-yl substitution in the target compound likely induces a bent conformation, reducing rotational freedom compared to 2-substituted isomers .

Biological Activity

2-Fluoro-3-(naphthalen-2-yl)propanoic acid is an organic compound characterized by the presence of a fluorine atom, a naphthalene ring, and a propanoic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its role as a biochemical probe and its inhibitory effects on specific enzymes.

- Molecular Formula : CHF\O

- Molecular Weight : 218.22 g/mol

- Structure : The compound features a fluorinated propanoic acid linked to a naphthalene moiety, which enhances its lipophilicity and potential interaction with biological targets.

The primary biological activity of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid is linked to its inhibition of the enzyme Tryptophan Aminotransferase of Arabidopsis 1 (TAA1) . This enzyme plays a crucial role in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), a key plant hormone involved in growth and development. The inhibition of TAA1 leads to decreased IAA production, affecting various physiological processes in plants.

Biological Activity Overview

Research indicates that 2-Fluoro-3-(naphthalen-2-yl)propanoic acid exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, similar to other naphthalene derivatives.

- Analgesic Properties : Its structural similarities to known analgesics indicate potential pain-relieving effects.

Research Findings and Case Studies

A review of the literature reveals various studies investigating the biological activity of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid:

- Enzyme Inhibition Studies :

- Pharmacological Assays :

- A study conducted by BenchChem reported that this compound is being explored for its potential therapeutic applications, including its capability to serve as a biochemical probe for studying metabolic pathways.

- Comparative Analysis with Related Compounds :

- Comparative studies with structurally similar compounds (e.g., ibuprofen and flurbiprofen) revealed that while these compounds also exhibit anti-inflammatory properties, the unique fluorination in 2-Fluoro-3-(naphthalen-2-yl)propanoic acid may confer distinct mechanisms of action or potency.

Data Table: Biological Activities of Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-3-(naphthalen-2-yl)propanoic acid | Fluorine atom, naphthalene ring | Anti-inflammatory, analgesic |

| Ibuprofen | Propionic acid derivative | Anti-inflammatory |

| Flurbiprofen | Naphthalene moiety | Anti-inflammatory |

| Naproxen | Aromatic ring | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-3-(naphthalen-2-yl)propanoic acid, and what are the key optimization parameters?

- Methodology : Synthesis typically involves fluorination of a pre-functionalized naphthalene-propanoic acid precursor. For example, nitration or halogenation of phenylalanine derivatives (as seen in structurally similar compounds) can be adapted using nitric acid/sulfuric acid catalysts under controlled temperatures to ensure regioselectivity . Key parameters include reaction temperature (to avoid side reactions), stoichiometry of fluorinating agents, and purification techniques like recrystallization or chromatography .

- Validation : Intermediate steps should be monitored via TLC or HPLC, with final product characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm fluorine incorporation and naphthalene positioning .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?

- Analytical Workflow :

- Purity : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

- Structural Confirmation :

- to identify fluorine chemical shifts (typical range: -110 to -220 ppm for aromatic fluorides) .

- IR spectroscopy to confirm carboxylic acid (C=O stretch ~1700 cm) and aromatic C-F bonds (~1200 cm) .

- Mass Spectrometry : LC-MS/MS in negative ion mode for precise mass determination and fragmentation pattern analysis .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or stability?

- Case Study : If DFT calculations predict electrophilic aromatic substitution at the naphthalene β-position, but experimental data show α-substitution, consider:

- Solvent Effects : Polar aprotic solvents may stabilize transition states differently than gas-phase models.

- Steric Hindrance : Molecular mechanics simulations (e.g., using Avogadro or Gaussian) can assess steric clashes between the fluorine substituent and naphthalene ring .

- Validation : Cross-validate with kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways .

Q. How does the fluorine substitution at position 2 influence the compound’s interaction with biological targets, such as enzymes or receptors?

- Mechanistic Insight : Fluorine’s electronegativity enhances metabolic stability and alters binding affinity. For example:

- Enzyme Inhibition : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () with and without fluorine .

- Structural Biology : Co-crystallize the compound with target proteins (e.g., cyclooxygenase-2) to visualize fluorine’s role in hydrogen-bonding networks or hydrophobic interactions .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases .

- Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers for enantiomeric excess (ee) determination .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Root Cause Analysis :

- Solvent Purity : Trace water or impurities in DMSO can alter solubility; use Karl Fischer titration to verify solvent dryness .

- Degradation Pathways : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis or oxidation products .

- Standardization : Adopt OECD guidelines for repeatability testing, ensuring consistent pH, ionic strength, and temperature .

Methodological Best Practices

Q. What computational tools are most reliable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

- Software Recommendations :

- logP : Use MarvinSketch (ChemAxon) or ACD/Labs with atom-additive methods calibrated for fluorinated aromatics .

- pKa : SPARC or COSMO-RS for accurate estimation of carboxylic acid dissociation constants (~2.5–3.5 for similar fluoropropanoic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.